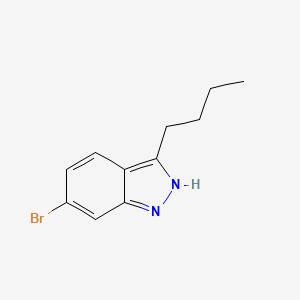

6-Bromo-3-butyl-1H-indazole

Description

6-Bromo-3-butyl-1H-indazole (C₁₁H₁₃BrN₂) is a brominated indazole derivative characterized by a bromine atom at the 6-position and a butyl group at the 3-position of the indazole core . With a molar mass of 253.143 g/mol, this compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research.

Properties

IUPAC Name |

6-bromo-3-butyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-6-5-8(12)7-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYWWOCCPQJSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=CC(=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716641 | |

| Record name | 6-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-32-0 | |

| Record name | 6-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-butyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with butyl isocyanide under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-butyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution Reactions: Products include various substituted indazoles depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives of the indazole ring.

Reduction Reactions: Dihydroindazole derivatives.

Scientific Research Applications

6-Bromo-3-butyl-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-Bromo-3-butyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and butyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity :

- The butyl group in the target compound introduces steric hindrance and lipophilicity, which may slow reaction kinetics but enhance membrane permeability in biological systems compared to smaller substituents like methyl or halogens .

- Fluoro (3-Bromo-6-fluoro-1H-indazole) and chloro (6-Bromo-3-chloro-1-methyl-1H-indazole) substituents are electron-withdrawing, increasing electrophilicity at the aromatic ring and facilitating nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions .

- The amine group in 6-Bromo-1-methyl-1H-indazol-3-amine enhances nucleophilicity, making it suitable for forming amide bonds or coordinating with metal catalysts in asymmetric synthesis .

Functional Group Diversity :

- The hydroxyl group in 6-Bromo-1H-indazol-3-ol enables hydrogen bonding and metal coordination, suggesting utility in catalysis or supramolecular chemistry .

- Methyl groups (e.g., in 6-Bromo-3-chloro-1-methyl-1H-indazole) provide minimal steric effects compared to butyl, favoring reactions requiring moderate steric accessibility .

Applications in Synthesis: The target compound’s butyl chain may hinder crystallization but improve solubility in non-polar solvents, advantageous for reactions in hydrophobic environments .

Biological Activity

6-Bromo-3-butyl-1H-indazole is a heterocyclic compound belonging to the indazole family, noted for its diverse biological activities. The unique structural features of this compound, including a bromine atom at the 6th position and a butyl group at the 3rd position, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

IUPAC Name: 6-bromo-3-butyl-2H-indazole

CAS Number: 1314987-32-0

Molecular Formula: C11H13BrN2

Molecular Weight: 253.14 g/mol

The compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors under specific reaction conditions. Its chemical structure allows it to undergo various reactions, including substitution and oxidation, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that indazole derivatives, including this compound, exhibit antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For instance, studies demonstrated that treatment with this compound led to a decrease in cell viability in various cancer models, highlighting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the bromine atom and butyl group enhances its binding affinity to enzymes and receptors involved in cellular signaling pathways. This interaction can modulate enzyme activity and influence cellular responses, contributing to its antimicrobial and anticancer effects .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against Gram-positive and Gram-negative bacteria; showed significant inhibition | Supports potential use as an antimicrobial agent |

| Cancer Cell Line Study | Induced apoptosis in breast and lung cancer cells; reduced viability by over 50% | Indicates promising anticancer properties |

| Mechanistic Study | Identified interaction with specific kinases involved in cell cycle regulation | Suggests mechanism for anticancer activity |

Research Findings

Recent literature highlights the ongoing research into the biological activities of indazole derivatives, emphasizing their role as promising candidates in drug development. A study published in Pharmaceutical Research detailed the synthesis and biological evaluation of various indazole derivatives, including this compound. The results indicated that modifications to the indazole structure significantly influenced biological activity, paving the way for further optimization of these compounds for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.